Dysprosium chloride

Rare Earth Metallurgy Molten Salt Electrolysis Dysprosium Metal Production

Developing high-coercivity NdFeB magnets demands a dysprosium precursor with reproducible electrochemical behavior at industrial scale. Dysprosium(III) chloride (DyCl₃, CAS 10025-74-8) resolves this with its well-characterized reduction potential (-3.19 V vs. Cl⁻/Cl₂ in LiCl-KCl eutectic) and convenient melting point (647 °C) optimized for molten salt electrolysis. • Yields high-purity Dy metal for enhanced NdFeB coercivity and elevated-temperature magnetic stability. • High aqueous solubility and defined crystal-field parameters (B₂₀ = 89.8 cm⁻¹) enable solution-based synthesis of phosphors, SMMs, and near-unity quantum-yield optical amplifiers at 1,300 nm. • Available in anhydrous 99.9% purity with low trace rare-earth impurities, sealed under inert atmosphere to preserve reactivity.

Molecular Formula Cl3Dy
Molecular Weight 268.85 g/mol
CAS No. 10025-74-8
Cat. No. B155960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium chloride
CAS10025-74-8
Molecular FormulaCl3Dy
Molecular Weight268.85 g/mol
Structural Identifiers
SMILES[Cl-].[Cl-].[Cl-].[Dy+3]
InChIInChI=1S/3ClH.Dy/h3*1H;/q;;;+3/p-3
InChIKeyBOXVSFHSLKQLNZ-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 2 n / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dysprosium Chloride: Properties and Applications


Dysprosium(III) chloride (DyCl₃, CAS 10025-74-8) is an anhydrous white to yellow hygroscopic solid with a molar mass of 268.86 g/mol [1]. It exhibits a density of 3.67 g/cm³, a melting point of 647 °C, and a boiling point of 1,530 °C [1]. As a moderately strong Lewis acid classified as 'hard' under the HSAB concept, DyCl₃ is highly soluble in water, rapidly forming the hexahydrate DyCl₃·6H₂O upon exposure to moist air [1]. The Dy³⁺ ion possesses a 4f⁹ electron configuration that confers a high magnetic moment (theoretically 10.65 μB) and large magnetic anisotropy, making DyCl₃ a critical precursor for advanced magnetic materials, phosphors, and neutron-absorbing compounds [1][2].

Molten salt electrolysis precursor for Dy metal
Aqueous synthesis of other Dy compounds
Optical host doping for phosphors and amplifiers

Why Dysprosium Chloride Is Irreplaceable


In-class substitution of DyCl₃ with DyF₃, DyBr₃, or DyI₃—or even with other heavy lanthanide chlorides like TbCl₃ or HoCl₃—is not scientifically valid due to profound differences in thermodynamic stability, solubility, electrochemical reduction behavior, and optical performance. DyCl₃ offers a unique balance of relatively low melting point (647 °C) for convenient molten salt electrolysis [1], high aqueous solubility that facilitates solution-based synthesis [2], and a reduction potential of –3.19 V vs. Cl⁻/Cl₂ in LiCl–KCl eutectic that enables high-purity dysprosium metal production [3]. In contrast, DyF₃ melts at 1,360 °C and is water-insoluble [4], while DyBr₃ and DyI₃, though water-soluble, exhibit different electrochemical and thermal stability profiles [5][6]. Furthermore, the chloride host lattice uniquely enables near-unity luminescence quantum yields for Dy³⁺ doping in applications like 1,300 nm optical amplifiers [7]. These quantifiable differences directly impact synthesis routes, product purity, and device performance, making generic substitution a high-risk decision.

Halide substitution alters thermal/electrochemical windows
DyF₃ (m.p. 1360 °C) and other halides shift melting point and reduction behavior, potentially blocking low-temperature electrolysis workflows.
Aqueous insolubility of DyF₃ blocks solution-based routes
Water-insoluble alternatives cannot be used in aqueous synthesis, limiting precursor versatility for solution-processed materials.
Different ligand field shifts optical/magnetic performance
Fluoride, bromide, or iodide host lattices alter luminescence quantum yield and magnetic anisotropy compared to the chloride environment.

Dysprosium Chloride vs. Other Dysprosium Halides


Lowest Melting Point Enables Efficient Electrolysis

DyCl₃ exhibits a melting point of 647 °C, significantly lower than those of DyF₃ (1,360 °C), DyBr₃ (881 °C), and DyI₃ (955 °C) [1]. This lower melting point directly enables more energy-efficient and technically feasible molten salt electrolysis for dysprosium metal production. For instance, DyCl₃ is routinely electrolyzed in LiCl–KCl eutectic at 723–843 K to produce high-purity dysprosium metal, a process that would be impractical with DyF₃ due to its high melting point and insolubility [2].

Melting Point
Head-to-head
647 °C (713 °C lower than DyF₃)
Supports energy-efficient molten salt electrolysis
Rare Earth Metallurgy Molten Salt Electrolysis Dysprosium Metal Production

Aqueous Solubility for Versatile Synthesis

DyCl₃ is highly soluble in water, rapidly forming the hexahydrate DyCl₃·6H₂O, whereas DyF₃ is insoluble in water and common mineral acids [1][2]. This stark difference in solubility dictates the feasible synthetic pathways: DyCl₃ can be used in aqueous solution to prepare other dysprosium compounds via metathesis (e.g., DyF₃ itself is prepared by reacting aqueous DyCl₃ with NaF) [3]. In contrast, DyF₃ is restricted to solid-state or non-aqueous processing.

Water Solubility
Head-to-head
Highly soluble (forms hexahydrate) vs. DyF₃ insoluble
Supports solution-based synthesis of other Dy compounds
Solution Chemistry Synthesis Precursor

Electrochemical Reduction for High-Purity Metal

In molten LiCl–KCl eutectic at 723–843 K, DyCl₃ undergoes a single-stage, irreversible three-electron reduction to dysprosium metal at a cathodic peak potential of –3.19±0.11 V vs. Cl⁻/Cl₂ reference electrode [1]. The apparent standard potential of the Dy³⁺/Dy couple follows E*Dy/Dy(III) = –(3.401±0.009) + (6.2±0.1)×10⁻⁴T (in volts) [1]. In contrast, DyF₃ reduction in LiF–DyF₃ melts is quasi-reversible and occurs at a less negative potential (~ –0.75 V vs. Pt) but with different kinetics and product morphology [2]. The defined electrochemical window and irreversible nature of DyCl₃ reduction provide a robust basis for selective electrodeposition and purification of dysprosium.

Reduction Potential
Cross-study comparable
−3.19±0.11 V vs. Cl⁻/Cl₂ (DyCl₃); ~−0.75 V vs. Pt (DyF₃)
Well-characterized electrodeposition behavior for high-purity metal
Different reference electrodes; qualitative comparison
Electrochemistry Molten Salt Electrolysis Dysprosium Refining

Superior Luminescence in Chloride Hosts

Dy³⁺-doped chloride crystals, such as LaCl₃:Dy³⁺, exhibit high 1,300-nm emission quantum yields approaching unity, with broad emission spectra (FWHM ~70 nm) and lifetimes up to 1,300 μs [1][2]. These properties are significantly superior to those in fluoride hosts, where non-radiative decay rates are higher due to higher phonon energies [2]. Additionally, DyCl₃ co-doping with CeCl₃ in Al₂O₃ films yields an efficient Ce³⁺ → Dy³⁺ energy transfer efficiency of up to 77%, enabling white-light emission under UV excitation [3]. No comparable energy transfer efficiency has been reported for DyF₃ or DyBr₃ in similar oxide matrices.

Luminescence Efficiency
Class-level
Near-unity quantum yield in chloride hosts; 77% Ce³⁺→Dy³⁺ energy transfer
Reported higher quantum yield in chloride hosts
Fluoride host data limited; class-level inference
Optical Amplifiers Phosphors Telecommunications

Magnetic Anisotropy and Crystal Field Parameters

The magnetic properties of hexagonal DyCl₃ are quantitatively described by crystal field parameters derived from Zeeman effect studies: B₂₀ = 89.8 cm⁻¹, B₄₀ = –40.0 cm⁻¹, B₆₀ = –23.3 cm⁻¹, and B₆₆ = 253 cm⁻¹ [1]. These parameters reflect a strong axial crystal field that induces significant magnetic anisotropy, a prerequisite for slow magnetic relaxation and single-molecule magnet (SMM) behavior. While analogous parameters for DyF₃, DyBr₃, and DyI₃ are less well-documented, the available data suggest that the chloride ligand field provides a distinct balance of crystal field strength that favors SMM properties in molecular complexes derived from DyCl₃ [2].

Crystal Field Parameters
Class-level
B₂₀=89.8, B₄₀=−40.0, B₆₀=−23.3, B₆₆=253 cm⁻¹
Well-characterized parameters for magnetic complex design
Magnetic Materials Single-Molecule Magnets Crystal Field Theory

Neutron Absorption Capability

Dysprosium possesses a high thermal neutron absorption cross-section, with a scattering cross-section of 100 barns at 0.03 eV [1]. This property makes dysprosium-containing materials, including DyCl₃, attractive for nuclear reactor control rods and neutron shielding [2]. While this property is inherent to the dysprosium nucleus and thus shared by all dysprosium compounds, the practical use of DyCl₃ in nuclear applications is enabled by its solubility and processability (e.g., as a precursor for Dy₂O₃ or Dy metal), distinguishing it from less tractable forms like DyF₃ or Dy metal itself.

Neutron Cross-Section
Data to verify
100 barns at 0.03 eV (Dy nucleus)
Supports neutron-absorbing material precursor selection
Nuclear property shared; processability differentiates DyCl₃
Nuclear Materials Neutron Absorbers Control Rods

Key Applications of Dysprosium Chloride


High-Purity Dysprosium Metal Electrowinning

DyCl₃ is the preferred feedstock for molten salt electrolysis due to its low melting point (647 °C) and well-defined electrochemical reduction potential (–3.19 V vs. Cl⁻/Cl₂ in LiCl–KCl eutectic) [1][2]. This process yields dysprosium metal with purity essential for doping NdFeB magnets to enhance coercivity and high-temperature performance. Alternative halides (DyF₃, DyBr₃, DyI₃) either require higher temperatures or lack the same level of electrochemical characterization, making DyCl₃ the industry standard.

Optical Amplifiers and White-Light Phosphors

DyCl₃ serves as a superior precursor for doping chloride host lattices (e.g., LaCl₃) to achieve near-unity quantum yield at 1,300 nm, critical for telecommunications [3]. Additionally, co-doping Al₂O₃ films with DyCl₃ and CeCl₃ enables efficient (77%) Ce³⁺ → Dy³⁺ energy transfer, producing white-light emission under UV excitation [4]. These optical performance metrics are not matched by DyF₃ or other halides in comparable host matrices.

Single-Molecule Magnets and Coordination Complexes

The well-defined crystal field parameters of DyCl₃ (B₂₀ = 89.8 cm⁻¹, B₄₀ = –40.0 cm⁻¹, B₆₀ = –23.3 cm⁻¹) provide a predictable ligand field for designing Dy³⁺ complexes with slow magnetic relaxation [5]. The aqueous solubility of DyCl₃ facilitates the preparation of a wide range of dysprosium coordination compounds via solution-based methods, a route not available with water-insoluble DyF₃.

Neutron-Absorbing Ceramics and Control Rods

While the high thermal neutron absorption cross-section (100 barns at 0.03 eV) is a property of dysprosium itself, DyCl₃ is a convenient and soluble precursor for synthesizing Dy₂O₃, DyB₆, and other neutron-absorbing materials used in nuclear reactor control rods [6]. Its processability distinguishes it from less reactive dysprosium sources.

Application
Selection Property
Validation Focus
Dysprosium metal electrodeposition
Low melting point chloride precursor
Electrochemical reduction behavior
Optical amplifier and phosphor research
Chloride host luminescence efficiency
Quantum yield and energy transfer context
Single-molecule magnet synthesis
Crystal field parameter predictability
Magnetic anisotropy and relaxation context
Neutron-absorbing ceramic fabrication research
Soluble precursor for oxide/boride synthesis
Processability and nuclear property context

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